molecular formula C26H21ClN2O3S B4197203 N-2-biphenylyl-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide

N-2-biphenylyl-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide

Cat. No. B4197203
M. Wt: 477.0 g/mol
InChI Key: WTVAACTXFWDGCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-biphenylyl-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide, also known as BAY 43-9006, is a synthetic small molecule inhibitor that has been extensively studied for its anti-cancer properties. It was initially developed as a Raf kinase inhibitor, but has since been found to have multiple targets and mechanisms of action.

Mechanism of Action

N-2-biphenylyl-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide 43-9006 has multiple targets and mechanisms of action, including inhibition of Raf kinase, VEGFR-2, PDGFR-β, and c-Kit. By inhibiting these targets, this compound 43-9006 can disrupt signaling pathways involved in tumor growth and angiogenesis, leading to tumor regression.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound 43-9006 has been found to have other biochemical and physiological effects. It has been shown to have anti-inflammatory properties, and may have potential therapeutic applications in diseases such as rheumatoid arthritis. This compound 43-9006 has also been found to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-2-biphenylyl-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide 43-9006 has several advantages for use in lab experiments. It is a well-characterized compound with known targets and mechanisms of action, making it useful for studying signaling pathways and cellular processes. However, this compound 43-9006 can be expensive to synthesize and may have limited solubility in certain solvents, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on N-2-biphenylyl-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide 43-9006. One area of interest is the development of combination therapies that include this compound 43-9006 and other targeted inhibitors. Another area of interest is the development of new formulations of this compound 43-9006 that can improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanisms of action of this compound 43-9006 and its potential therapeutic applications in other diseases.

Scientific Research Applications

N-2-biphenylyl-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide 43-9006 has been extensively studied for its anti-cancer properties, particularly in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. It has also been found to have potential therapeutic applications in other types of cancer, such as melanoma and non-small cell lung cancer.

properties

IUPAC Name

4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O3S/c1-29(33(31,32)23-17-13-21(27)14-18-23)22-15-11-20(12-16-22)26(30)28-25-10-6-5-9-24(25)19-7-3-2-4-8-19/h2-18H,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVAACTXFWDGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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